molecular formula C11H14BrFOZn B14888295 4-Fluoro-2-i-pentyloxyphenylZinc bromide

4-Fluoro-2-i-pentyloxyphenylZinc bromide

Cat. No.: B14888295
M. Wt: 326.5 g/mol
InChI Key: CWUHOSLHTOPBJH-UHFFFAOYSA-M
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Description

4-Fluoro-2-iso-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluoro-2-iso-pentyloxyphenylzinc bromide typically involves the reaction of 4-Fluoro-2-iso-pentyloxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Fluoro-2-iso-pentyloxyphenyl bromide+Zn4-Fluoro-2-iso-pentyloxyphenylzinc bromide\text{4-Fluoro-2-iso-pentyloxyphenyl bromide} + \text{Zn} \rightarrow \text{4-Fluoro-2-iso-pentyloxyphenylzinc bromide} 4-Fluoro-2-iso-pentyloxyphenyl bromide+Zn→4-Fluoro-2-iso-pentyloxyphenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iso-pentyloxyphenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.

    Transmetalation reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

Major Products Formed

The major products formed from reactions involving 4-Fluoro-2-iso-pentyloxyphenylzinc bromide depend on the specific reaction conditions and reagents used. For example, in a cross-coupling reaction with an alkyl halide, the major product would be a new alkylated aromatic compound.

Scientific Research Applications

4-Fluoro-2-iso-pentyloxyphenylzinc bromide has several scientific research applications, including:

    Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal chemistry: It is employed in the development of pharmaceutical intermediates and active compounds.

    Material science: It is used in the synthesis of novel materials with specific properties.

    Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iso-pentyloxyphenylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound facilitates the transfer of the organic group to an electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which help to stabilize the reaction intermediates and enhance the reaction rate.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-iso-propyloxyphenylzinc bromide
  • 4-Fluoro-2-n-pentyloxyphenylzinc bromide
  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide

Uniqueness

4-Fluoro-2-iso-pentyloxyphenylzinc bromide is unique due to its specific structural features, such as the presence of the iso-pentyloxy group and the fluorine atom. These features impart distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C11H14BrFOZn

Molecular Weight

326.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-(3-methylbutoxy)benzene-4-ide

InChI

InChI=1S/C11H14FO.BrH.Zn/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;;/h3-4,8-9H,6-7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CWUHOSLHTOPBJH-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

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